molecular formula C19H35N3O2 B5966125 N-cyclooctyl-2-[1-(2,2-dimethylpropyl)-3-oxo-2-piperazinyl]acetamide

N-cyclooctyl-2-[1-(2,2-dimethylpropyl)-3-oxo-2-piperazinyl]acetamide

Katalognummer B5966125
Molekulargewicht: 337.5 g/mol
InChI-Schlüssel: QAQNNVNWUNWLHL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-cyclooctyl-2-[1-(2,2-dimethylpropyl)-3-oxo-2-piperazinyl]acetamide, also known as SDZ 212-713, is a potent and selective inhibitor of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). This enzyme plays a crucial role in the regulation of cortisol levels in the body, and its inhibition has been studied for the treatment of various metabolic disorders, such as type 2 diabetes, obesity, and metabolic syndrome.

Wirkmechanismus

N-cyclooctyl-2-[1-(2,2-dimethylpropyl)-3-oxo-2-piperazinyl]acetamide 212-713 acts as a competitive inhibitor of 11β-HSD1, which converts inactive cortisone to active cortisol in various tissues, including liver, adipose tissue, and skeletal muscle. By inhibiting this enzyme, N-cyclooctyl-2-[1-(2,2-dimethylpropyl)-3-oxo-2-piperazinyl]acetamide 212-713 reduces the local production of cortisol, which has been implicated in the pathogenesis of metabolic disorders. Additionally, N-cyclooctyl-2-[1-(2,2-dimethylpropyl)-3-oxo-2-piperazinyl]acetamide 212-713 may also affect other metabolic pathways, such as glucose uptake and lipid metabolism, through its interaction with various signaling pathways.
Biochemical and physiological effects:
The inhibition of 11β-HSD1 by N-cyclooctyl-2-[1-(2,2-dimethylpropyl)-3-oxo-2-piperazinyl]acetamide 212-713 leads to a decrease in local cortisol levels, which has been shown to improve insulin sensitivity, reduce inflammation, and promote weight loss in animal models. Moreover, N-cyclooctyl-2-[1-(2,2-dimethylpropyl)-3-oxo-2-piperazinyl]acetamide 212-713 has been shown to reduce hepatic glucose production, increase glucose uptake in skeletal muscle, and improve lipid metabolism in various tissues. These effects may be mediated by the activation of various signaling pathways, such as AMP-activated protein kinase (AMPK) and peroxisome proliferator-activated receptor (PPAR) pathways.

Vorteile Und Einschränkungen Für Laborexperimente

N-cyclooctyl-2-[1-(2,2-dimethylpropyl)-3-oxo-2-piperazinyl]acetamide 212-713 is a potent and selective inhibitor of 11β-HSD1, which makes it a valuable tool for studying the role of this enzyme in metabolic disorders. However, the use of N-cyclooctyl-2-[1-(2,2-dimethylpropyl)-3-oxo-2-piperazinyl]acetamide 212-713 in laboratory experiments may be limited by its relatively low solubility in water and its potential toxicity at high concentrations. Moreover, the effects of N-cyclooctyl-2-[1-(2,2-dimethylpropyl)-3-oxo-2-piperazinyl]acetamide 212-713 may be influenced by various factors, such as the species, sex, and age of the animals used in the experiments.

Zukünftige Richtungen

The potential therapeutic applications of N-cyclooctyl-2-[1-(2,2-dimethylpropyl)-3-oxo-2-piperazinyl]acetamide 212-713 in metabolic disorders have generated significant interest in the scientific community. Further studies are needed to elucidate the molecular mechanisms underlying its effects on glucose and lipid metabolism, as well as its potential side effects and toxicity. Moreover, the development of more potent and selective inhibitors of 11β-HSD1 may lead to the discovery of novel therapeutic targets for the treatment of metabolic disorders.

Synthesemethoden

The synthesis of N-cyclooctyl-2-[1-(2,2-dimethylpropyl)-3-oxo-2-piperazinyl]acetamide 212-713 involves several steps, starting from the reaction of 1-cyclooctyl-3-(2,2-dimethylpropyl)urea with ethyl chloroacetate to yield the corresponding ethyl ester. This ester is then treated with piperazine and sodium hydride to form the piperazine derivative, which is subsequently acetylated with acetic anhydride to produce N-cyclooctyl-2-[1-(2,2-dimethylpropyl)-3-oxo-2-piperazinyl]acetamide 212-713.

Wissenschaftliche Forschungsanwendungen

N-cyclooctyl-2-[1-(2,2-dimethylpropyl)-3-oxo-2-piperazinyl]acetamide 212-713 has been extensively studied for its potential therapeutic applications in metabolic disorders. In preclinical studies, it has been shown to improve glucose tolerance, reduce insulin resistance, and decrease body weight and adiposity in animal models of obesity and type 2 diabetes. Moreover, N-cyclooctyl-2-[1-(2,2-dimethylpropyl)-3-oxo-2-piperazinyl]acetamide 212-713 has been shown to have anti-inflammatory and anti-fibrotic effects, which may further contribute to its therapeutic potential.

Eigenschaften

IUPAC Name

N-cyclooctyl-2-[1-(2,2-dimethylpropyl)-3-oxopiperazin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H35N3O2/c1-19(2,3)14-22-12-11-20-18(24)16(22)13-17(23)21-15-9-7-5-4-6-8-10-15/h15-16H,4-14H2,1-3H3,(H,20,24)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAQNNVNWUNWLHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CN1CCNC(=O)C1CC(=O)NC2CCCCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H35N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.